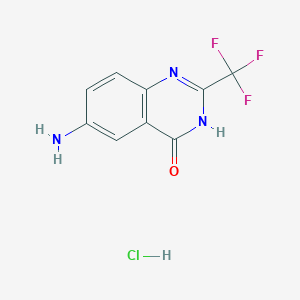

6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride is a chemical compound characterized by its trifluoromethyl group and quinazolinone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of 2-aminobenzamide derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including the creation of flame-retardant materials and pesticides.

Mecanismo De Acción

The mechanism by which 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2-Amino-6-(trifluoromethyl)benzothiazole

6-Amino-2-(trifluoromethyl)quinoline

2-Amino-6-(trifluoromethyl)quinazoline

Uniqueness: 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride stands out due to its unique trifluoromethyl group and quinazolinone structure, which confer distinct chemical and biological properties compared to similar compounds. Its enhanced stability and reactivity make it a valuable tool in various scientific and industrial applications.

Actividad Biológica

6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride, a compound with a unique quinazolinone structure, has garnered attention for its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and structure-activity relationships (SAR).

The compound's chemical profile is as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2243507-24-4 |

| Molecular Formula | C₉H₇ClF₃N₃O |

| Molecular Weight | 265.62 g/mol |

Anticancer Effects

Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that compounds similar to 6-aminoquinazolinones demonstrated potent activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds were reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

These findings suggest that the trifluoromethyl substitution may enhance the cytotoxic properties of quinazolinone derivatives .

Antibacterial Activity

6-Aminoquinazolinones have shown promise in combating resistant bacterial strains. A study focused on the antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited low clearance rates and high oral bioavailability, indicating potential for therapeutic use in treating resistant infections .

Antimycobacterial Properties

The compound was also evaluated for its activity against Mycobacterium tuberculosis (Mtb). In vitro assays revealed promising results, with minimum inhibitory concentrations (MIC) indicating effective suppression of Mtb growth. The SAR studies indicated that modifications at the 6-position of the quinazolinone core could enhance antimycobacterial activity while maintaining low toxicity profiles .

Case Studies

- Cytotoxicity Assessment : A study conducted using MTT assays on various cancer cell lines demonstrated that derivatives of quinazolinone exhibited dose-dependent cytotoxicity. Notably, compounds with trifluoromethyl groups were particularly effective in inhibiting cell proliferation .

- Antibacterial Screening : In a screening of over a million compounds for binding to penicillin-binding proteins, variants of quinazolinone showed promising antibacterial activity against S. aureus, highlighting their potential as lead compounds in antibiotic development .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinone derivatives reveals that modifications at specific positions can significantly alter biological activity. For instance:

- Trifluoromethyl Substitution : Enhances cytotoxicity and antibacterial properties.

- Amino Group Variations : Influence the overall pharmacokinetic profile and efficacy against various pathogens.

Table summarizing SAR findings:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased cytotoxicity |

| Amino Group Type | Alters pharmacokinetics and potency |

Propiedades

IUPAC Name |

6-amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8;/h1-3H,13H2,(H,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWFQAXQBPKTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.